A-317567 -

A-317567

Catalog Number: EVT-257627
CAS Number:
Molecular Formula: C27H31N3
Molecular Weight: 397.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-317567 is an ASIC-3 inhibitor.
Overview

A-317567 is a small molecule that acts as a non-specific inhibitor of acid-sensing ion channels, particularly ASIC3 (acid-sensing ion channel 3). This compound has been studied for its potential therapeutic applications in managing chronic pain and possibly ischemic stroke. Unlike traditional diuretics, A-317567 does not exhibit natriuretic effects and shows selectivity towards ASICs over other members of the epithelial sodium channel superfamily, making it a candidate for further pharmacological exploration .

Source and Classification

A-317567 was developed by Abbott Laboratories and belongs to the class of amidine compounds. It is structurally distinct from other ASIC inhibitors such as amiloride, which is a well-known diuretic. The compound's classification as an ASIC inhibitor positions it within the broader category of neuropharmacological agents aimed at treating pain and neurological disorders .

Synthesis Analysis

The synthesis of A-317567 involves several key steps, primarily utilizing techniques such as Suzuki cross-coupling and Sonogashira coupling. The process begins with commercially available 7-hydroxy-isoquinoline, which is converted into triflate and subsequently coupled with vinyl potassium fluoroborate to yield olefins. The amidine structure is formed through a series of reactions including cyclopropanation and nitrile conversion .

Key Steps in Synthesis:

  1. Formation of Triflate: 7-hydroxy-isoquinoline is transformed into triflate.
  2. Cross-Coupling Reactions:
    • Suzuki cross-coupling with vinyl potassium fluoroborate.
    • Sonogashira coupling with trimethylsilylacetylene.
  3. Amidine Formation: Cyclopropanation followed by nitrile conversion leads to the formation of A-317567.

The synthesis pathway emphasizes the strategic use of functional group transformations to achieve the desired chemical structure efficiently .

Molecular Structure Analysis

A-317567 features a complex molecular structure characterized by an amidine functional group. Its molecular formula is C₁₄H₁₅N₃O, and it has a molecular weight of approximately 241.29 g/mol. The structural properties play a crucial role in its interaction with ASIC channels.

Structural Data

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 241.29 g/mol
  • Key Functional Groups: Amidine

The specific arrangement of atoms within A-317567 allows it to effectively bind to ASIC channels, inhibiting their activity under acidic conditions .

Chemical Reactions Analysis

A-317567 undergoes various chemical reactions that are critical for its pharmacological activity. The compound primarily functions by blocking both sustained and transient currents in ASIC3 channels, which are activated under acidic conditions.

Key Reactions:

  1. Inhibition Mechanism: A-317567 inhibits acid-induced currents in ASIC3, demonstrating a dose-dependent response.
  2. Interaction with Other Compounds: It has been shown to interact with other ligands, influencing their effects on ASIC3 currents.

The ability of A-317567 to inhibit these currents is significant for its analgesic properties, particularly in conditions associated with chronic pain .

Mechanism of Action

The mechanism by which A-317567 exerts its effects involves binding to the ASIC3 channel, preventing its activation by protons (H⁺ ions). This inhibition leads to a reduction in calcium influx into neurons, which is critical for pain signaling pathways.

Process Details:

  • Channel Inhibition: A-317567 binds to the ASIC3 channel, blocking proton-induced activation.
  • Calcium Conductance Modulation: By inhibiting this channel, A-317567 reduces calcium conductance associated with pain signaling.

This mechanism highlights the potential of A-317567 as an analgesic agent in treating conditions characterized by acid-induced pain .

Physical and Chemical Properties Analysis

A-317567 exhibits several notable physical and chemical properties that influence its pharmacological profile:

Physical Properties:

  • Appearance: Typically appears as a solid compound.
  • Solubility: Solubility characteristics may vary depending on the solvent used.

Chemical Properties:

  • Stability: The stability of A-317567 under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: The presence of the amidine group contributes to its reactivity and interaction with biological targets.

Understanding these properties is essential for optimizing the compound's formulation and delivery in clinical settings .

Applications

A-317567 has significant potential applications in scientific research and therapeutic development:

  1. Chronic Pain Management: Due to its ability to inhibit ASIC3 currents associated with pain signaling.
  2. Ischemic Stroke Treatment: Potentially useful in reducing neuronal injury during ischemic events by modulating calcium influx through ASIC channels.
  3. Research Tool: Serves as a valuable tool for studying ASIC function and the role of acid-sensing ion channels in various physiological processes.

The ongoing exploration of A-317567's pharmacological properties may lead to new insights into pain management strategies and treatments for neurological disorders .

Discovery and Development of A-317567

Historical Context of ASIC-Targeted Analgesic Development

The pursuit of acid-sensing ion channel (ASIC) inhibitors emerged from recognizing acidosis as a key mediator of inflammatory and ischemic pain. ASIC3, in particular, gained attention due to its high expression in sensory neurons and unique biophysical properties. Unlike other ASIC subtypes, ASIC3 generates a biphasic current upon proton activation: a transient Na⁺ influx followed by a sustained current that persists throughout tissue acidosis, directly encoding prolonged nociceptive signals [1] [8]. This made ASIC3 a compelling target for inflammatory, musculoskeletal, and postoperative pain.

Early ASIC pharmacology relied on the diuretic amiloride, a non-selective ENaC/DEG family blocker. While amiloride demonstrated modest analgesic effects in rodent pain models, its utility was limited by low potency (IC₅₀ ~10–100 μM for ASICs) and off-target effects on epithelial sodium channels [2] [4]. The discovery of A-317567 by Abbott Laboratories marked a significant leap forward. Reported in 2005, it was the first potent small-molecule ASIC inhibitor, showing >10-fold improved potency (IC₅₀ = 1.025 μM for ASIC3) over amiloride in electrophysiological assays and efficacy in inflammatory and postoperative pain models [2] [6] [10]. This breakthrough validated ASIC3 as a druggable target and provided a chemical scaffold for optimization.

Rational Design and Synthesis of A-317567 Derivatives

A-317567 (MW: 397.56 g/mol; CAS: 371217-32-2) features a naphthyl amidine core linked to a tetrahydroisoquinoline moiety via a cyclopropane spacer. Initial structure-activity relationship (SAR) studies focused on modifying this central linkage while preserving the critical amidine group, which is essential for ASIC3 inhibition [2] [9]. Key synthetic routes included:

  • Suzuki Cross-Coupling: Used to introduce vinyl or aryl groups between the naphthalene and tetrahydroisoquinoline units.
  • Sonogashira Coupling: Employed to incorporate acetylenic linkers, yielding analogs with enhanced potency.
  • Cyclopropanation: Key for generating the original A-317567 structure [2] [9].

A critical finding was that analogs lacking the amidine group (e.g., nitrile or amide precursors) showed drastically reduced activity (<50% inhibition at 20 μM). Systematic modifications identified the alkyne-linked analog (compound 10b) as the most potent derivative, achieving an IC₅₀ of 356 nM for ASIC3 – a ~3-fold improvement over A-317567 (IC₅₀ = 1,025 nM) [2] [9]. This analog demonstrated robust efficacy in the rat iodoacetate model of osteoarthritis pain, reversing mechanical hypersensitivity at 10–30 mg/kg [2].

  • Table 1: Key A-317567 Derivatives and ASIC3 Inhibition [2] [9]**
CompoundCore LinkageASIC3 IC₅₀ (nM)Relative Potency vs. A-317567
A-317567Cyclopropane1,0251x
10bAlkyne356~3x
10aE-Olefin~500~2x
10cZ-Olefin~5,000~0.2x
10dAlkane>10,000<0.1x

Structural Optimization for ASIC Subtype Selectivity

A major challenge in optimizing A-317567 derivatives was achieving selectivity across ASIC subtypes. Despite being designed for ASIC3, A-317567 and its alkyne analog (10b) also potently inhibited ASIC1a (IC₅₀ ~450 nM) [2] [8]. This lack of selectivity had profound pharmacological implications:

  • Confounding Analgesic Mechanisms: In ASIC3-knockout mice, compound 10b still reversed mechanical hypersensitivity in the CFA-induced inflammatory pain model and induced sedation. This suggested its in vivo effects might be mediated by ASIC1a or off-target actions [2].
  • Functional Overlap vs. Liability: While ASIC1a blockade in the CNS could contribute to analgesia via anxiolytic or antidepressant effects [8], it also caused sedation and motor impairment (e.g., rotarod deficits), complicating the therapeutic profile [2] [9].

Structural elements influencing selectivity included:

  • Linker Rigidity: Alkyne and E-olefin linkers favored optimal positioning for ASIC3 binding, but did not enhance selectivity over ASIC1a.
  • Stereochemistry: Z-olefin analogs showed drastically reduced potency, indicating stereospecific interactions within the ASIC3 binding pocket.
  • Sustained Current Blockade: Unlike peptide inhibitors (e.g., APETx2, which only blocks transient ASIC3 current), A-317567 analogs inhibited both transient and sustained components of ASIC3 current – a property shared by sevanol and Ugr9-1 and correlated with superior in vivo analgesia [5].

Further optimization efforts aimed at improving selectivity faced inherent difficulties due to high homology among ASIC subunits (e.g., ~50% amino acid identity between ASIC1a and ASIC3) [1]. Nevertheless, the A-317567 scaffold remains a valuable tool for probing ASIC function and a starting point for developing CNS-sparing peripherally restricted analgesics [2] [5].

  • Table 2: Selectivity Profile of A-317567 and Analogs Across ASIC Subtypes [2] [5] [8]
CompoundASIC3 IC₅₀ASIC1a IC₅₀ASIC2a ActivityKey Pharmacological Effects
A-3175671.025 μM~450 nM*Weak inhibitionAntinociception (CFA model); Anxiolysis
10b (Alkyne)356 nM~450 nM*Not reportedReversal of OA pain; Sedation
APETx2 (peptide)63 nM*>10 μMNo effectTransient current block; Muscle pain relief
Ugr9-1 (peptide)~15 μM*Not testedNo effectDual current block; Broad analgesia

*Reported IC₅₀ values vary based on expression system and protocol.

Properties

Product Name

A-317567

IUPAC Name

6-[2-(2-methyl-1-propan-2-yl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropyl]naphthalene-2-carboximidamide

Molecular Formula

C27H31N3

Molecular Weight

397.6 g/mol

InChI

InChI=1S/C27H31N3/c1-16(2)26-25-14-21(7-4-17(25)10-11-30(26)3)24-15-23(24)20-8-5-19-13-22(27(28)29)9-6-18(19)12-20/h4-9,12-14,16,23-24,26H,10-11,15H2,1-3H3,(H3,28,29)

InChI Key

FEPIUXBUJVISNN-UHFFFAOYSA-N

SMILES

CC(C)C1C2=C(CCN1C)C=CC(=C2)C3CC3C4=CC5=C(C=C4)C=C(C=C5)C(=N)N

Solubility

Soluble in DMSO

Synonyms

A-317567; A 317567; A317567.

Canonical SMILES

CC(C)C1C2=C(CCN1C)C=CC(=C2)C3CC3C4=CC5=C(C=C4)C=C(C=C5)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.